Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium

Beschreibung

The exact mass of the compound Tris(dipivalomethanato)praseodymium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143519. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

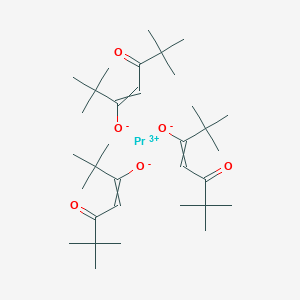

2D Structure

Eigenschaften

IUPAC Name |

praseodymium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDONDLBRVFKILD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-48-5 | |

| Record name | Praseodymium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry and Structure of Pr(thd)₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly abbreviated as Pr(thd)₃, is a coordination complex of the lanthanide metal praseodymium. This compound has garnered significant interest in materials science and chemistry due to its volatility and thermal stability, which make it an excellent precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of praseodymium-containing thin films. These films have potential applications in high-κ dielectrics, optical materials, and catalysis. This guide provides a comprehensive overview of the coordination chemistry, structure, synthesis, and characterization of Pr(thd)₃.

Coordination Chemistry and Structure

The coordination chemistry of Pr(thd)₃ is dictated by the interaction between the praseodymium(III) ion and the bidentate β-diketonate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). The praseodymium ion, a hard Lewis acid, readily complexes with the hard oxygen donor atoms of the deprotonated thd ligand.

In the solid state, Pr(thd)₃ has been reported to exist as a dimer, [Pr(thd)₃]₂. In this dimeric structure, the praseodymium centers are typically bridged by oxygen atoms from the thd ligands, leading to a higher coordination number for the metal ion. The coordination geometry around the praseodymium ion in such β-diketonate complexes is often a distorted square antiprism or a capped trigonal prism.

Due to the limited availability of a definitive crystal structure for Pr(thd)₃ in open literature, structural data from a closely related dimeric praseodymium(III) β-diketonate complex, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)-aqua-methanol praseodymium(III) dimer, [Pr₂(fod)₆(H₂O)·H₂O], is presented here as a representative example to illustrate the coordination environment. In this analogous structure, the praseodymium ions are bridged by a water molecule and a β-diketonate ligand.[1] The coordination sphere of each Pr³⁺ ion is completed by oxygen atoms from the β-diketonate ligands and water molecules, resulting in an eight-coordinate environment.[1]

Structural Data

The following table summarizes key structural parameters for a representative dimeric Pr(III) β-diketonate complex, which can be considered analogous to the [Pr(thd)₃]₂ structure.

| Parameter | Value | Reference |

| Coordination Number | 8 | [1] |

| Geometry | Square-antiprismatic | [1] |

| Pr-O Bond Lengths (Å) | 2.358 - 2.738 | [1] |

Synthesis and Experimental Protocols

General Synthesis of Pr(thd)₃

Pr(thd)₃ is typically synthesized via a reaction between a praseodymium(III) salt, most commonly praseodymium(III) chloride (PrCl₃), and the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), in the presence of a base. The base deprotonates the β-diketone, allowing it to coordinate to the Pr³⁺ ion.

Figure 1: General workflow for the synthesis of Pr(thd)₃.

Detailed Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common methods for synthesizing lanthanide β-diketonates.

-

Preparation of Ligand Solution: Dissolve a stoichiometric amount of 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in a suitable solvent, such as ethanol.

-

Preparation of Base Solution: In a separate flask, dissolve a slight excess of a base, such as sodium hydroxide or ammonium hydroxide, in water.

-

Ligand Deprotonation: Slowly add the base solution to the Hthd solution with constant stirring to form the sodium or ammonium salt of the ligand.

-

Preparation of Praseodymium Salt Solution: Dissolve praseodymium(III) chloride (PrCl₃) in water or a water/ethanol mixture.

-

Reaction: Slowly add the praseodymium salt solution to the deprotonated ligand solution. A precipitate of Pr(thd)₃ should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with water and then a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the crude product in a desiccator or under vacuum.

-

Purification: For high-purity Pr(thd)₃ suitable for MOCVD applications, purification is typically achieved by vacuum sublimation.

Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the paramagnetic nature of the Pr³⁺ ion, the NMR spectra of Pr(thd)₃ exhibit significant peak shifts and broadening compared to the free ligand. These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), can provide valuable structural information.

-

¹H NMR: The proton NMR spectrum of Pr(thd)₃ is expected to show highly shifted and broadened signals for the methine and tert-butyl protons of the thd ligand. The large paramagnetic shifts can spread the signals over a wide chemical shift range, often leading to a simplified, first-order spectrum.

-

¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum will also display paramagnetically shifted resonances for the carbonyl, methine, and tert-butyl carbons of the thd ligand.

| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |

| ¹H | Highly variable due to paramagnetism | Signals are typically broad. |

| ¹³C | Highly variable due to paramagnetism | Signals are typically broad. |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and volatility of Pr(thd)₃, especially for its application as an MOCVD precursor.

-

Thermogravimetric Analysis (TGA): A typical TGA curve for Pr(thd)₃ would show a single, sharp weight loss step corresponding to the sublimation of the compound. A low residue percentage indicates clean volatilization.

-

Differential Scanning Calorimetry (DSC): The DSC curve would show an endothermic peak corresponding to the melting point of the complex, followed by a broader endotherm associated with its vaporization.

| Analysis | Parameter | Typical Value |

| TGA | Sublimation Temperature | ~180-250 °C (under vacuum) |

| Residue at 600 °C | < 5% | |

| DSC | Melting Point | ~217-221 °C[2] |

Experimental Protocol for Thermal Analysis

-

Sample Preparation: Place a small, accurately weighed amount of Pr(thd)₃ (typically 5-10 mg) into an alumina or platinum crucible.

-

TGA/DSC Instrument Setup:

-

Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From room temperature to a temperature sufficient for complete decomposition or volatilization (e.g., 600 °C).

-

-

Data Analysis: Analyze the resulting TGA curve for weight loss as a function of temperature and the DSC curve for endothermic and exothermic events.

Applications in MOCVD

Pr(thd)₃ is a widely used precursor for the deposition of praseodymium oxide (Pr₂O₃ and other phases) thin films via MOCVD. Its volatility and thermal stability allow for controlled delivery of the praseodymium source to the substrate surface.

Figure 2: A simplified workflow for the MOCVD of praseodymium oxide using a Pr(thd)₃ precursor.

Conclusion

References

In-Depth Technical Guide: Synthesis and Characterization of Tris(dipivaloylmethanato)praseodymium(III) (Pr(dpm)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(dipivaloylmethanato)praseodymium(III), a lanthanide complex with applications in various fields, including as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of Pr(dpm)₃

The synthesis of Tris(dipivaloylmethanato)praseodymium(III) (Pr(dpm)₃) is achieved through the reaction of a praseodymium salt, typically praseodymium(III) chloride (PrCl₃), with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm), in an ethanol/aqueous solution. The complex is then purified by recrystallization.

Experimental Protocol

Materials:

-

Praseodymium(III) chloride (PrCl₃)

-

2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm)

-

Ethanol (absolute)

-

Ammonia solution (aqueous)

-

Toluene

-

Deionized water

Procedure:

-

Ligand Preparation: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm) in absolute ethanol.

-

Reaction Mixture: In a separate flask, dissolve praseodymium(III) chloride in a mixture of ethanol and deionized water.

-

Complexation: Slowly add the ethanolic solution of H-dpm to the praseodymium chloride solution with constant stirring.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 7 by the dropwise addition of an aqueous ammonia solution. This deprotonates the β-diketone, facilitating coordination to the Pr(III) ion. A precipitate of Pr(dpm)₃ will form.

-

Isolation: Isolate the crude Pr(dpm)₃ precipitate by vacuum filtration and wash it with deionized water to remove any unreacted salts.

-

Drying: Dry the crude product in a desiccator under vacuum.

-

Purification: Purify the crude Pr(dpm)₃ by recrystallization from hot toluene. Dissolve the crude product in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature to form crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Synthesis workflow for Pr(dpm)₃.

Characterization of Pr(dpm)₃

The synthesized Pr(dpm)₃ is characterized by various analytical techniques to confirm its identity, purity, and properties.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₃H₅₇O₆Pr |

| Molecular Weight | 690.71 g/mol |

| Appearance | Light green crystalline solid |

| Melting Point | 219-221 °C |

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon and hydrogen in the synthesized complex, which is then compared with the theoretical values.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 57.38 | To be determined |

| Hydrogen (H) | 8.32 | To be determined |

Note: Experimental values are typically obtained from instrumental analysis and may vary slightly.

Spectroscopic Characterization

¹H NMR spectroscopy is used to characterize the organic ligand framework of the complex. Due to the paramagnetic nature of the Pr(III) ion, the proton signals of the dpm ligand are significantly shifted compared to the free ligand.

Expected ¹H NMR Data (in CDCl₃): The spectrum is expected to show broad and shifted signals for the tert-butyl protons and the methine proton of the dpm ligand. The exact chemical shifts are highly dependent on the specific coordination environment and the paramagnetic influence of the praseodymium ion.

FT-IR spectroscopy is employed to identify the functional groups present in the complex and to confirm the coordination of the dpm ligand to the praseodymium ion.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretching of tert-butyl groups |

| ~1600-1500 | C=O and C=C stretching of the chelate ring |

| ~1460 | C-H bending of tert-butyl groups |

| ~500-400 | Pr-O stretching |

The shift of the C=O stretching vibration to a lower frequency compared to the free H-dpm ligand is a strong indication of coordination to the metal center.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of Pr(dpm)₃. This information is particularly crucial for its application as a precursor in MOCVD.

Expected Thermal Behavior:

-

TGA: A single-step or multi-step weight loss corresponding to the decomposition of the complex.

-

DTA: Endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

The decomposition temperature and the nature of the residue can provide insights into the suitability of the complex for thin-film deposition.

Characterization workflow for Pr(dpm)₃.

Conclusion

This technical guide has outlined a standard and reproducible method for the synthesis of Pr(dpm)₃ and the key analytical techniques for its comprehensive characterization. The provided data and protocols serve as a valuable resource for researchers and professionals working with lanthanide β-diketonate complexes, particularly for applications in materials science and drug development where high-purity precursors are essential. Further detailed studies can build upon this foundation to explore the specific applications of this versatile praseodymium complex.

In-Depth Technical Guide to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (CAS: 15492-48-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical compound identified by CAS number 15492-48-5, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), does not have direct applications in drug development or established roles in biological signaling pathways based on available scientific literature. Its primary utility is in the fields of analytical chemistry and materials science. This guide provides a comprehensive overview of its chemical properties and established technical applications in these domains.

Chemical Identity and Properties

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), often abbreviated as Pr(TMHD)₃ or Pr(dpm)₃, is a coordination complex featuring a central praseodymium ion (Pr³⁺) chelated by three bulky β-diketonate ligands, 2,2,6,6-tetramethyl-3,5-heptanedione. This structure imparts notable volatility and solubility in organic solvents, which are key to its applications.

Quantitative Data Summary

The physical and chemical properties of Pr(TMHD)₃ are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 15492-48-5 | [1][2] |

| Molecular Formula | C₃₃H₅₇O₆Pr | [1] |

| Molecular Weight | 690.72 g/mol | [1] |

| Appearance | Light green powder/crystals | [1] |

| Melting Point | 219-221 °C | [3] |

| Purity (Metals Basis) | ≥99.9%-Pr | [1] |

| EC Number | 239-522-0 | [1] |

Core Applications

The unique properties of Pr(TMHD)₃ make it a valuable tool in two primary areas: Nuclear Magnetic Resonance (NMR) spectroscopy and Chemical Vapor Deposition (CVD).

NMR Shift Reagent

Pr(TMHD)₃ is a paramagnetic lanthanide complex used as a "shift reagent" in NMR spectroscopy. Its function is to reduce spectral complexity and resolve overlapping signals in the NMR spectra of organic molecules.[3]

The paramagnetic Pr³⁺ ion in Pr(TMHD)₃ can reversibly coordinate to Lewis basic sites (e.g., hydroxyls, carbonyls, amines) in a substrate molecule. This interaction induces large changes in the chemical shifts of the substrate's protons, primarily through a pseudocontact (through-space) mechanism.[4][5] The magnitude of this induced shift is dependent on the distance and angle between the praseodymium ion and the specific proton, leading to a simplification of complex spectra. Praseodymium complexes typically induce upfield shifts.[4]

Caption: Mechanism of Pr(TMHD)₃ as an NMR shift reagent.

A detailed protocol for a specific molecule would require optimization. However, a general workflow is provided below.

-

Sample Preparation: Dissolve a known quantity of the substrate (e.g., 0.05 mmol) in a dry, aprotic deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[5][6] It is crucial to use a dry solvent as water can compete for coordination to the lanthanide ion.[5]

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the substrate alone.

-

Shift Reagent Stock Solution: Prepare a stock solution of Pr(TMHD)₃ in the same deuterated solvent.

-

Titration: Add small, incremental amounts of the Pr(TMHD)₃ stock solution to the NMR tube containing the substrate.[4]

-

Incremental Spectra Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.[4]

-

Data Analysis: Monitor the upfield shift of the proton signals. The magnitude of the shift for different protons can provide structural information based on their proximity to the coordinating site.

Caption: General workflow for using Pr(TMHD)₃ as an NMR shift reagent.

Precursor for Chemical Vapor Deposition (CVD)

Pr(TMHD)₃ is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow thin films containing praseodymium, such as praseodymium oxide (Pr₂O₃) or other complex oxides.[7][8] Its volatility allows it to be transported in the gas phase to a heated substrate where it thermally decomposes to form a solid film.

In a typical MOCVD process, Pr(TMHD)₃ is heated to sublimation and carried by an inert gas into a reaction chamber containing a heated substrate. On the hot surface, the precursor undergoes thermal decomposition, depositing a praseodymium-containing film. Gaseous byproducts are then removed from the chamber.

Caption: Schematic of the MOCVD process with Pr(TMHD)₃.

Specific MOCVD process parameters are highly dependent on the reactor geometry and desired film properties. The following table provides a range of typical, though not exhaustive, conditions cited in the literature for related materials.

| Parameter | Typical Range/Value |

| Precursor Temperature (Sublimation) | 150 - 230 °C |

| Substrate Temperature | 300 - 600 °C |

| Reactor Pressure | 1 - 20 mTorr |

| Carrier Gas | Argon (Ar) or Nitrogen (N₂) |

| Oxidizing Agent (for oxide films) | Oxygen (O₂) or nitrous oxide (N₂O) |

Note: Optimization of these parameters is critical to control film stoichiometry, crystallinity, and morphology.

Synthesis and Handling

Synthesis

While detailed, step-by-step synthesis protocols are not widely published in readily accessible literature, the general synthesis of lanthanide β-diketonate complexes involves the reaction of a lanthanide salt (e.g., praseodymium(III) chloride or nitrate) with the β-diketone ligand (2,2,6,6-tetramethyl-3,5-heptanedione) in a suitable solvent, often with a base to deprotonate the ligand.

Handling and Storage

Pr(TMHD)₃ should be handled in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., argon) and protect it from light.[4]

Conclusion

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (CAS: 15492-48-5) is a specialized organometallic compound with significant applications in materials science and analytical chemistry. Its utility as a volatile precursor for CVD and as a paramagnetic shift reagent for NMR spectroscopy makes it a valuable tool for researchers in these fields. While it does not possess known applications in drug development, a thorough understanding of its properties and technical applications is crucial for its effective use in its designated scientific domains.

References

- 1. Tris(2,2,6,6-tetramethyl- 3,5-heptanedionato)praseodymium(III) | Praseodymium(III) tris(2, 2, 6, 6-tetramethyl-3, 5-heptanedionate) | PrC33H57O6 - Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. PR(TMHD)3 | 15492-48-5 [chemicalbook.com]

- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the thermal properties of Pr(III) precursors and their implementation in the MOCVD growth of praseodymium oxide films [iris.unict.it]

- 8. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Solubility of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, a coordination complex of significant interest in various research and development fields. While the compound is widely acknowledged for its good solubility in organic solvents, a survey of the scientific literature reveals a conspicuous absence of specific quantitative solubility data. This guide addresses this gap by presenting a qualitative solubility summary, detailing robust experimental protocols for its quantitative determination, and providing visual representations of the underlying chemical principles and experimental workflows.

Introduction to this compound

This compound, commonly abbreviated as Pr(dpm)₃ or Pr(thd)₃, is a coordination complex consisting of a central praseodymium(III) ion coordinated to three bulky β-diketonate ligands, 2,2,6,6-tetramethylheptane-3,5-dione. The presence of the sterically demanding tert-butyl groups on the ligands plays a crucial role in shielding the central metal ion and preventing oligomerization, which in turn contributes to its notable volatility and solubility in nonpolar organic solvents.[1] This property is advantageous for applications in chemical vapor deposition (CVD), nuclear magnetic resonance (NMR) spectroscopy as a shift reagent, and in the development of luminescent materials.

Solubility Profile

Table 1: Qualitative and Illustrative Quantitative Solubility of Pr(dpm)₃ in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Illustrative Quantitative Solubility (g/L) |

| Halogenated | Chloroform | 4.1 | Very Soluble | > 100 |

| Dichloromethane | 3.1 | Very Soluble | > 100 | |

| Carbon Tetrachloride | 1.6 | Soluble | 50 - 100 | |

| Aromatic | Toluene | 2.4 | Soluble | 50 - 100 |

| Benzene | 2.7 | Soluble | 50 - 100 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 50 - 100 |

| Diethyl Ether | 2.8 | Moderately Soluble | 10 - 50 | |

| Ketones | Acetone | 5.1 | Moderately Soluble | 10 - 50 |

| Methyl Ethyl Ketone | 4.7 | Moderately Soluble | 10 - 50 | |

| Alcohols | Ethanol | 5.2 | Sparingly Soluble | 1 - 10 |

| Methanol | 6.6 | Sparingly Soluble | 1 - 10 | |

| Alkanes | Hexane | 0.1 | Soluble | 50 - 100 |

| Heptane | 0.2 | Soluble | 50 - 100 | |

| Amides | Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | 1 - 10 |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | 7.2 | Sparingly Soluble | 1 - 10 |

Disclaimer: The quantitative solubility values presented in this table are illustrative and intended to provide a relative comparison. These are not experimentally verified data for Pr(dpm)₃ but are based on general solubility trends for similar nonpolar metal complexes.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for Pr(dpm)₃, standardized experimental procedures are necessary. The following section details two common and effective methods for determining the solubility of a metal complex in an organic solvent: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound (Pr(dpm)₃) powder

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Pr(dpm)₃ powder to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask to remove any suspended microcrystals.

-

-

Determination of Solute Mass:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is removed, place the flask in a drying oven at a temperature below the decomposition point of Pr(dpm)₃ (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved Pr(dpm)₃ is the difference between the final weight of the flask with the dried residue and the initial weight of the empty flask.

-

Solubility (in g/L) = Mass of dissolved Pr(dpm)₃ (g) / Volume of the filtered aliquot (L).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that exhibit a distinct absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials:

-

Pr(dpm)₃ powder

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Pr(dpm)₃ of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of Pr(dpm)₃ at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration and settling, filter an aliquot of the supernatant using a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of Pr(dpm)₃ in that solvent at the specified temperature.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Experimental workflow for determining the solubility of Pr(dpm)₃.

Caption: Relationship between ligand structure and the solubility of Pr(dpm)₃.

Conclusion

This compound is a valuable coordination complex with favorable solubility in a wide range of organic solvents, a characteristic imparted by its bulky and lipophilic ligands. While quantitative solubility data is not prevalent in the current body of scientific literature, this guide provides researchers with robust and detailed experimental protocols to determine these values accurately. The gravimetric and UV-Vis spectrophotometry methods outlined are standard, reliable, and can be readily implemented in a laboratory setting. The provided visualizations offer a clear understanding of the experimental process and the structure-property relationship governing the solubility of this important compound. It is anticipated that the generation of precise solubility data will further enhance the utility and application of Pr(dpm)₃ in its various fields of use.

References

In-Depth Technical Guide to the Health and Safety of Praseodymium(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Pr(dpm)₃]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known health and safety data for Praseodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Pr(dpm)₃. The information is intended to enable researchers and professionals in drug development to handle this compound safely by providing detailed information on its properties, hazards, and necessary precautions.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Pr(dpm)₃ is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₇O₆Pr | [1] |

| Molecular Weight | 690.72 g/mol | [1] |

| Appearance | Solid Crystalline | |

| Melting Point | 219 - 221 °C | |

| Boiling Point | 300 °C | |

| Flash Point | 109.7 °C |

Hazard Identification and Classification

Pr(dpm)₃ is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning

Toxicological Information

Praseodymium and its compounds are generally considered to have low to moderate toxicity.[2] Soluble salts are slightly toxic upon ingestion, while insoluble salts are considered non-toxic.[2] The primary toxicological concerns associated with praseodymium compounds are irritation and potential long-term effects from inhalation.[2]

Acute Effects:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

Chronic Effects: Prolonged or repeated exposure to rare earth metals, including praseodymium, can lead to the accumulation of these substances in the body, potentially causing damage to the liver.[2] Inhalation of dust over extended periods may lead to pneumoconiosis (a lung disease caused by dust inhalation).

Inferred Signaling Pathways and Mechanism of Toxicity

The precise signaling pathways affected by Pr(dpm)₃ have not been specifically elucidated. However, studies on lanthanides, including praseodymium, suggest a likely mechanism of toxicity involves interference with calcium signaling pathways. Trivalent lanthanide ions have ionic radii similar to Ca²⁺, allowing them to compete with and block calcium channels. This can disrupt numerous cellular processes that are dependent on calcium signaling.

A study on zebrafish embryos exposed to praseodymium revealed adverse effects on neural and cardiovascular development, implicating the disruption of Notch, glutamate, and serotonin signaling pathways.

The following diagram illustrates a potential, inferred signaling pathway for lanthanide-induced toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of Pr(dpm)₃ are not publicly available. However, standardized OECD guidelines for chemical testing can be applied to assess its potential for skin and eye irritation.

Skin Irritation Testing (Adapted from OECD Guideline 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Application of Test Substance: A defined amount of Pr(dpm)₃ is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by rinsing and a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]

Eye Irritation Testing (Adapted from OECD Guideline 496)

The Ocular Irritection® assay is an in vitro method to predict the potential for serious eye damage.

-

Reagent Preparation: A macromolecular reagent matrix that mimics the cornea is prepared.[5]

-

Application of Test Substance: The test substance is applied to a membrane disc placed over the reagent matrix.[5]

-

Incubation: The system is incubated for a defined period (e.g., 24 hours) to allow for interaction.[5]

-

Turbidity Measurement: Changes in the turbidity of the macromolecular reagent, caused by protein denaturation, are measured using a spectrophotometer. The degree of turbidity correlates with the potential for eye irritation.[5]

The following diagram outlines a general workflow for in vitro toxicity testing.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties and potential air sensitivity, strict adherence to safe handling procedures is crucial when working with Pr(dpm)₃.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

For handling larger quantities or when generating dust, use a glovebox with an inert atmosphere (e.g., argon or nitrogen).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Handle in an inert atmosphere if the compound is known to be air-sensitive.

-

Use appropriate tools (spatulas, etc.) to handle the solid material and avoid creating dust.

-

Wash hands thoroughly after handling.

The following diagram illustrates a logical workflow for the safe handling of Pr(dpm)₃.

First Aid Measures

In case of exposure to Pr(dpm)₃, follow these first aid measures:

-

After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Given that it is an organometallic compound, it may be air-sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Disposal:

-

Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

-

Do not allow product to reach sewage system.

Conclusion

Pr(dpm)₃ is a valuable compound in research and development with defined hazards, primarily as a skin, eye, and respiratory irritant. While specific quantitative toxicological data are limited, the known properties of praseodymium and other lanthanides provide a basis for a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize the risks associated with the use of Pr(dpm)₃. Further toxicological studies are warranted to fully characterize its safety profile.

References

Methodological & Application

Application of Praseodymium Shift Reagents in Stereochemistry Determination

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, spectra of complex organic molecules, particularly those containing multiple chiral centers, can exhibit significant signal overlap, hindering unambiguous stereochemical assignment. Lanthanide shift reagents (LSRs), paramagnetic complexes that induce chemical shift changes in nearby nuclei, offer a powerful solution to this challenge. Among these, praseodymium-based reagents are particularly valuable for their ability to induce large upfield shifts, effectively increasing the spectral dispersion.[1] This document provides detailed application notes and protocols for the use of praseodymium shift reagents in the determination of stereochemistry, including the resolution of enantiomers and diastereomers.

Principle of Action

Praseodymium shift reagents are typically β-diketonate complexes of Pr(III), such as Pr(dpm)3 (tris(dipivaloylmethanato)praseodymium(III)) and Pr(fod)3 (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)). These complexes are Lewis acids and can reversibly coordinate to Lewis basic functional groups (e.g., hydroxyl, carbonyl, amino groups) in the analyte molecule. The paramagnetic nature of the Pr(III) ion generates a strong local magnetic field that influences the shielding of nearby protons and carbons. This interaction, primarily through a pseudocontact mechanism, leads to significant changes in their chemical shifts (δ). The magnitude of the induced shift (Δδ) is dependent on the distance and orientation of the nucleus relative to the praseodymium ion. Complexes of praseodymium generally shift resonances to a higher field (upfield).[1]

For stereochemical determination, chiral praseodymium shift reagents, such as Pr(facam)3 (tris(3-trifluoroacetyl-d-camphorato)praseodymium(III)) and Pr(hfc)3 (tris(3-heptafluorobutyryl-d-camphorato)praseodymium(III)), are employed. When a chiral reagent interacts with a racemic or diastereomeric mixture, it forms transient diastereomeric complexes. These complexes have distinct geometries, leading to differential induced shifts for the corresponding nuclei in the different stereoisomers. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of each stereoisomer.

Data Presentation

The following tables summarize the quantitative data on the application of praseodymium shift reagents for the stereochemical analysis of representative organic molecules.

Table 1: Pr(dpm)3 Induced Shifts in the 1H NMR Spectrum of a Chiral Alcohol

This table illustrates the typical upfield shifts observed upon addition of an achiral praseodymium shift reagent to a chiral alcohol. The magnitude of the induced shift (Δδ) is inversely proportional to the distance of the proton from the coordinating hydroxyl group.

| Proton | δ (ppm) without Pr(dpm)3 | δ (ppm) with Pr(dpm)3 (0.5 eq) | Induced Shift (Δδ, ppm) |

| H-1 | 3.60 | 1.20 | -2.40 |

| H-2 | 1.80 | 0.50 | -1.30 |

| H-3 | 1.50 | 0.80 | -0.70 |

| CH3 | 0.90 | 0.40 | -0.50 |

Data is representative and compiled from general principles described in the literature.

Table 2: Enantiomeric Resolution of a Racemic Ketone using a Chiral Praseodymium Shift Reagent (Pr(hfc)3)

This table demonstrates the separation of enantiomeric signals in the presence of a chiral praseodymium shift reagent. The difference in the induced shifts between the enantiomers (ΔΔδ) allows for their individual integration and the determination of enantiomeric excess (e.e.).

| Proton | Enantiomer | δ (ppm) without Pr(hfc)3 | δ (ppm) with Pr(hfc)3 (1.0 eq) | Induced Shift (Δδ, ppm) | ΔΔδ (ppm) |

| α-CH | R | 2.50 | -0.50 | -3.00 | 0.20 |

| S | 2.50 | -0.70 | -3.20 | ||

| β-CH2 | R | 1.90 | -0.10 | -2.00 | 0.15 |

| S | 1.90 | -0.25 | -2.15 | ||

| γ-CH3 | R | 1.10 | 0.20 | -0.90 | 0.05 |

| S | 1.10 | 0.15 | -0.95 |

Data is representative and compiled from general principles described in the literature.

Experimental Protocols

Protocol 1: General Procedure for Stereochemical Analysis using an Achiral Praseodymium Shift Reagent

This protocol describes the general method for resolving diastereotopic protons or simplifying complex spectra of diastereomers using an achiral praseodymium shift reagent.

Materials:

-

Substrate (diastereomeric mixture)

-

Praseodymium shift reagent (e.g., Pr(dpm)3 or Pr(fod)3)

-

Anhydrous deuterated solvent (e.g., CDCl3, CCl4)

-

NMR tubes

-

Microsyringe

Procedure:

-

Sample Preparation: Dissolve a known amount of the substrate (typically 5-20 mg) in approximately 0.5-0.7 mL of anhydrous deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a standard 1H NMR spectrum of the substrate to serve as a reference.

-

Shift Reagent Solution: Prepare a stock solution of the praseodymium shift reagent in the same deuterated solvent. The concentration should be such that small additions will result in noticeable spectral changes.

-

Incremental Addition: Add a small aliquot (e.g., 10-20 µL) of the shift reagent stock solution to the NMR tube containing the substrate.

-

Spectrum Acquisition: After each addition, gently mix the solution and acquire a new 1H NMR spectrum.

-

Monitoring Shifts: Continue the incremental addition of the shift reagent, acquiring a spectrum after each addition, until the desired signal separation is achieved. It is crucial to track the movement of each signal to maintain correct assignments.

-

Data Analysis: Analyze the final spectrum to determine the chemical shifts of the resolved signals and calculate the induced shifts (Δδ). For diastereomeric mixtures, the integration of the separated signals can be used to determine the diastereomeric ratio.

Protocol 2: Determination of Enantiomeric Excess using a Chiral Praseodymium Shift Reagent

This protocol outlines the procedure for determining the enantiomeric excess (e.e.) of a chiral compound using a chiral praseodymium shift reagent.

Materials:

-

Racemic or enantioenriched substrate

-

Chiral praseodymium shift reagent (e.g., Pr(facam)3 or Pr(hfc)3)

-

Anhydrous deuterated solvent (e.g., CDCl3)

-

NMR tubes

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a solution of the substrate in an anhydrous deuterated solvent as described in Protocol 1.

-

Initial Spectrum: Record the 1H NMR spectrum of the substrate alone. In the absence of the chiral shift reagent, the enantiomers will give a single set of signals.

-

Shift Reagent Addition: Add a molar equivalent of the chiral praseodymium shift reagent to the NMR tube. The optimal ratio of shift reagent to substrate may vary and should be determined empirically.

-

Spectrum Acquisition: Acquire the 1H NMR spectrum of the mixture. The signals corresponding to the two enantiomers should now be resolved into two separate sets of peaks due to the formation of diastereomeric complexes.

-

Signal Integration: Carefully integrate at least one pair of well-resolved signals corresponding to the two enantiomers.

-

Enantiomeric Excess Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Mechanism of action of a praseodymium shift reagent.

Caption: Experimental workflow for e.e. determination.

Caption: Formation of diastereomeric complexes leads to signal separation.

References

Application Notes and Protocol for Preparing NMR Samples with Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (Pr(dpm)₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, commonly known as Pr(dpm)₃, is a paramagnetic lanthanide complex widely employed as a nuclear magnetic resonance (NMR) shift reagent. Its primary application is to induce large chemical shifts in the NMR spectra of organic molecules, thereby resolving overlapping signals and facilitating spectral interpretation. Pr(dpm)₃ acts as a Lewis acid, reversibly coordinating to Lewis basic sites within a substrate molecule, such as hydroxyl, carbonyl, ether, and amine functionalities. This coordination brings the paramagnetic praseodymium ion into close proximity with the substrate's protons, resulting in significant changes in their chemical shifts, predominantly in the upfield direction.[1] The magnitude of this induced shift is dependent on the distance of the proton from the paramagnetic center and the concentration of the shift reagent.[2] This application note provides a detailed protocol for the preparation of NMR samples using Pr(dpm)₃, along with quantitative data on expected induced shifts and troubleshooting guidelines.

Principle of Action

The lanthanide ion in Pr(dpm)₃ possesses unpaired f-electrons, which generate a strong local magnetic field. When Pr(dpm)₃ complexes with a substrate, this local magnetic field alters the magnetic environment of the substrate's nuclei.[1] The resulting change in chemical shift, known as the lanthanide-induced shift (LIS), is primarily due to a pseudocontact (or dipolar) interaction. This through-space interaction is highly dependent on the geometry of the complex, specifically the distance and angle between the praseodymium ion and the nucleus of interest. Protons closer to the site of coordination will experience a larger induced shift.

The complexation of the substrate with the shift reagent is a rapid and reversible process on the NMR timescale. Consequently, the observed spectrum is a weighted average of the spectra of the free and complexed substrate. By incrementally adding the shift reagent, one can track the movement of each proton signal and extrapolate the shifts to a 1:1 molar ratio to determine the fully shifted position.

Data Presentation

The following table summarizes typical upfield (negative Δδ) ¹H-NMR chemical shift changes observed for various functional groups upon the addition of Pr(dpm)₃. The data is presented as the change in chemical shift (Δδ) in parts per million (ppm) at different molar ratios of Pr(dpm)₃ to the substrate.

| Functional Group | Proton | Molar Ratio (Pr(dpm)₃/Substrate) | Approximate Induced Upfield Shift (Δδ, ppm) |

| Primary Alcohol | α-CH₂ | 0.25 | -2.0 to -5.0 |

| β-CH₂ | 0.25 | -1.0 to -2.5 | |

| γ-CH₂ | 0.25 | -0.5 to -1.5 | |

| Ether | α-CH₂ | 0.25 | -1.5 to -4.0 |

| β-CH₃ | 0.25 | -0.5 to -2.0 | |

| Ketone | α-CH₂ | 0.25 | -1.0 to -3.0 |

| β-CH₃ | 0.25 | -0.5 to -1.5 | |

| Amine (Primary) | α-CH₂ | 0.25 | -3.0 to -7.0 |

| β-CH₂ | 0.25 | -1.5 to -3.5 | |

| Aromatic (Aniline) | ortho-H | 0.25 | -1.0 to -2.5 |

| meta-H | 0.25 | -0.5 to -1.5 | |

| para-H | 0.25 | -0.2 to -1.0 |

Note: These values are approximate and can vary depending on the specific molecular structure, solvent, and temperature. The strength of the interaction between Pr(dpm)₃ and the substrate follows the general trend: NH₂ > OH > R₂C=O > R₂O > RCO₂R > RCN.[1]

Experimental Protocols

Materials and Equipment

-

This compound (Pr(dpm)₃)

-

Substrate of interest

-

Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, CD₂Cl₂)

-

High-quality 5 mm NMR tubes

-

Microliter syringe or precision micropipettes

-

Small vials for stock solution preparation

-

Pasteur pipettes and cotton or glass wool for filtration

-

Vortex mixer

-

NMR spectrometer

Protocol for NMR Sample Preparation with Pr(dpm)₃

This protocol outlines the incremental addition method, which is the standard procedure for using lanthanide shift reagents.

1. Preparation of the Substrate Stock Solution:

-

Accurately weigh 5-25 mg of the substrate into a clean, dry vial.

-

Add 0.6-0.7 mL of anhydrous deuterated solvent to the vial. Ensure the solvent is of high purity and free from water, as water strongly coordinates with the lanthanide reagent and can inhibit its interaction with the substrate.[1] If using CDCl₃, it is advisable to pass it through a small plug of activated alumina to remove any stabilizing ethanol and residual water.

-

Gently vortex the vial to ensure the substrate is fully dissolved.

2. Preparation of the Pr(dpm)₃ Stock Solution:

-

In a separate clean, dry vial, prepare a stock solution of Pr(dpm)₃ in the same anhydrous deuterated solvent. A typical concentration is around 0.1 M, but this can be adjusted based on the desired molar ratios.

-

Ensure the Pr(dpm)₃ is fully dissolved. The solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette to remove any paramagnetic particulate matter, which can cause significant line broadening in the NMR spectrum.

3. Initial NMR Spectrum of the Substrate:

-

Filter the substrate stock solution through a fresh, solvent-washed cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

-

Acquire a standard ¹H-NMR spectrum of the substrate. This will serve as the reference (0 molar ratio) spectrum.

4. Incremental Addition of Pr(dpm)₃ and Spectral Acquisition:

-

Using a microliter syringe or precision micropipette, add a small, accurately measured aliquot of the Pr(dpm)₃ stock solution to the NMR tube containing the substrate solution. The amount added should correspond to a specific molar ratio (e.g., 0.1, 0.2, 0.3 equivalents).

-

Gently mix the solution in the NMR tube by inverting it several times.

-

Acquire a ¹H-NMR spectrum after each addition of the shift reagent.

-

Repeat the process of adding small increments of the Pr(dpm)₃ solution and acquiring spectra until the desired spectral resolution is achieved or until significant line broadening occurs. It is crucial to keep track of the signals after each addition to ensure correct assignment.

5. Data Analysis:

-

Process and analyze the series of NMR spectra.

-

For each proton signal of interest, create a plot of the chemical shift (δ) versus the molar ratio of [Pr(dpm)₃]/[Substrate].

-

The plot should be linear at low to moderate concentrations of the shift reagent. The slope of this line is indicative of the magnitude of the induced shift for that particular proton.

Mandatory Visualizations

Caption: Workflow for NMR sample preparation and analysis with Pr(dpm)₃.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Significant Line Broadening | - Presence of paramagnetic impurities in the shift reagent or sample. - High concentration of the shift reagent. - Strong binding of the substrate to the shift reagent, leading to a slow exchange rate. - Presence of water in the sample. | - Filter the Pr(dpm)₃ stock solution and the final NMR sample. - Use the lowest effective concentration of the shift reagent. - Consider acquiring the spectrum at a slightly elevated temperature to increase the exchange rate. - Ensure all glassware is thoroughly dried and use anhydrous solvents. |

| No or Minimal Induced Shifts | - The substrate lacks a sufficiently Lewis basic site for coordination. - The Pr(dpm)₃ has hydrolyzed due to the presence of water. - The concentration of the shift reagent is too low. | - Confirm the presence of a suitable functional group for coordination. - Prepare fresh solutions using anhydrous solvents. - Increase the concentration of the Pr(dpm)₃ solution or add larger aliquots. |

| Non-linear Plot of δ vs. Molar Ratio | - Formation of higher-order complexes (e.g., 2:1 substrate to reagent) at higher concentrations.[1] - A change in the conformation of the substrate upon complexation. | - Use data only from the initial, linear portion of the plot for analysis. - Be aware that the induced shifts reflect the conformation of the complexed state, which may differ from the free substrate. |

| Precipitation in the NMR Tube | - The substrate or the Pr(dpm)₃ complex has low solubility at the concentrations used. - Reaction between the shift reagent and an acidic substrate. | - Use a more dilute solution or a different deuterated solvent. - Pr(dpm)₃ is not suitable for use with acidic compounds like carboxylic acids or phenols. |

Conclusion

The use of this compound as an NMR shift reagent is a powerful technique for simplifying complex spectra and aiding in structural elucidation. By following the detailed protocol and being mindful of the potential challenges, researchers can effectively utilize Pr(dpm)₃ to gain valuable insights into the structure of their molecules of interest. Careful attention to anhydrous conditions and the incremental addition of the reagent are paramount for obtaining high-quality, interpretable results.

References

Application Notes and Protocols for Calculating Induced Shifts with Pr(dpm)₃ in ¹H NMR

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for molecular structure elucidation. However, complex molecules can often produce ¹H NMR spectra with significant signal overlap, complicating interpretation. Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that interact with lone-pair electrons on functional groups of a substrate molecule. This interaction induces significant changes in the chemical shifts (δ) of nearby protons, effectively increasing the spectral dispersion and resolving overlapping signals.[1]

This application note provides a detailed overview and protocol for using the lanthanide shift reagent Tris(dipivaloylmethanato)praseodymium(III), commonly known as Pr(dpm)₃, in ¹H NMR spectroscopy. Pr(dpm)₃ is particularly useful for inducing upfield (negative Δδ) shifts, which can help simplify complex spectra.[2] These application notes are intended for researchers, scientists, and drug development professionals who wish to utilize this technique for structural analysis.

Theoretical Background: Mechanism of Induced Shifts

The chemical shift changes induced by LSRs like Pr(dpm)₃ arise from two primary mechanisms: pseudocontact (dipolar) shifts and contact shifts.

-

Pseudocontact Shift: This is the dominant mechanism for ¹H NMR and arises from the through-space magnetic anisotropy of the lanthanide ion.[2] The paramagnetic Pr(III) ion generates its own magnetic field, which alters the local magnetic field experienced by the protons of the substrate molecule. The magnitude of this shift is dependent on the distance and orientation of the proton relative to the praseodymium ion, as described by the McConnell-Robertson equation:

Δδ = K * (3cos²θ - 1) / r³

where 'r' is the distance between the lanthanide ion and the proton, and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide and the proton. Protons closer to the complexing site will experience a larger induced shift.

-

Contact Shift: This mechanism involves the delocalization of unpaired electron spin density from the lanthanide ion to the substrate's nuclei via the chemical bonds. This effect is generally less significant for ¹H nuclei compared to other nuclei like ¹³C.[2]

Pr(dpm)₃ typically induces upfield shifts, moving proton signals to a lower chemical shift value (smaller ppm). This is in contrast to europium-based LSRs, such as Eu(dpm)₃, which cause downfield shifts.[2]

Applications & Data Presentation

The primary application of Pr(dpm)₃ is to simplify complex ¹H NMR spectra by resolving overlapping multiplets. This is particularly useful for the structural elucidation of organic molecules containing Lewis basic functional groups that can coordinate with the lanthanide ion, such as alcohols, ketones, ethers, and amines.[2]

Case Study 1: Isoborneol

Isoborneol is a bicyclic monoterpenoid alcohol with a rigid structure, making it an excellent model for demonstrating the effect of Pr(dpm)₃. The hydroxyl group serves as the binding site for the LSR. The addition of Pr(dpm)₃ causes significant upfield shifts for all protons, with the magnitude of the shift being dependent on the proton's proximity to the hydroxyl group.

| Proton Assignment | Original δ (ppm) | δ with Pr(dpm)₃ (1:1 ratio) | Induced Shift (Δδ, ppm) |

| 2-endo-H | 3.62 | -15.88 | -19.50 |

| 1-H | 1.71 | -8.19 | -9.90 |

| 6-exo-H | 1.73 | -6.57 | -8.30 |

| 3-exo-H | 1.77 | -5.73 | -7.50 |

| 3-endo-H | 1.02 | -5.48 | -6.50 |

| 4-H | 1.66 | -4.64 | -6.30 |

| 5-exo-H | 1.49 | -2.71 | -4.20 |

| 8-CH₃ | 0.98 | -2.22 | -3.20 |

| 9-CH₃ | 0.82 | -2.18 | -3.00 |

| 10-CH₃ | 0.90 | -1.50 | -2.40 |

| 5-endo-H | N/A | -0.40 | N/A |

| 6-endo-H | N/A | -0.10 | N/A |

Data adapted from I. M. Armitage, G. Dunsmore, L. D. Hall, and A. G. Marshall, Can. J. Chem. 50, 2119 (1972).

Case Study 2: n-Hexanol

In flexible molecules like n-hexanol, the induced shifts can provide conformational information. The protons closest to the coordinating hydroxyl group (H-1) experience the largest upfield shift.

| Proton Assignment | Original δ (ppm) | Induced Shift (Δδ, ppm) at 1:1 ratio (approx.) |

| H-1 (α-CH₂) | ~3.6 | ~ -20.0 |

| H-2 (β-CH₂) | ~1.6 | ~ -9.5 |

| H-3 (γ-CH₂) | ~1.3 | ~ -5.0 |

| H-4 (δ-CH₂) | ~1.3 | ~ -3.5 |

| H-5 (ε-CH₂) | ~1.3 | ~ -2.0 |

| H-6 (ζ-CH₃) | ~0.9 | ~ -1.0 |

Approximate values based on typical induced shift patterns.

Experimental Protocol

This protocol outlines the procedure for a ¹H NMR titration experiment with Pr(dpm)₃.

Materials and Reagents

-

Substrate of interest (e.g., alcohol, ketone)

-

Tris(dipivaloylmethanato)praseodymium(III) [Pr(dpm)₃]

-

High-purity deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆). The solvent must be anhydrous and free of coordinating stabilizers like ethanol.

-

High-quality 5 mm NMR tubes

-

Microliter syringe or precision micropipettes

-

Inert gas (e.g., nitrogen or argon) for handling sensitive reagents

Preparation of Solutions

-

Solvent Preparation: If using CDCl₃ stabilized with ethanol, pass the solvent through a short column of activated neutral alumina immediately before use to remove the stabilizer. Ensure the solvent is anhydrous.

-

Substrate Solution: Prepare a stock solution of your substrate in the deuterated solvent. A typical concentration is around 0.1 M. For example, dissolve 0.05 mmol of the substrate in 0.5 mL of solvent.

-

Pr(dpm)₃ Stock Solution: Prepare a stock solution of Pr(dpm)₃ in the same deuterated solvent. A concentration of 0.2 M is a good starting point. Pr(dpm)₃ is hygroscopic; handle it in a dry atmosphere (e.g., glove box or under a stream of inert gas) and store it in a desiccator.

NMR Titration Procedure

-

Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the substrate solution to an NMR tube and acquire a standard ¹H NMR spectrum. This is your reference spectrum (molar ratio LSR:Substrate = 0:1).

-

Incremental Addition of Pr(dpm)₃: Using a microliter syringe, add a small, precise volume of the Pr(dpm)₃ stock solution to the NMR tube. For example, add aliquots to achieve LSR:Substrate molar ratios of approximately 0.1, 0.2, 0.3, 0.5, 0.7, and 1.0.

-

Spectrum Acquisition after Each Addition: After each addition of the Pr(dpm)₃ solution, gently mix the sample and acquire a ¹H NMR spectrum. It is crucial to keep the acquisition parameters consistent throughout the titration.

-

Suggested Acquisition Parameters:

-

Pulse Program: Standard 30° or 90° pulse.

-

Spectral Width (SW): Increase the spectral width to accommodate the shifted peaks. A range of -15 to 25 ppm is a safe starting point.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient, depending on the substrate concentration.

-

Relaxation Delay (D1): A shorter relaxation delay (e.g., 1-2 seconds) can often be used due to the paramagnetic nature of the LSR, which enhances relaxation. However, for quantitative integration, a longer delay (5x T₁) is still recommended.

-

-

Data Processing and Analysis

-

Processing: Process each spectrum uniformly (e.g., same phasing and baseline correction).

-

Peak Assignment: Carefully track the movement of each proton signal as the concentration of Pr(dpm)₃ increases.

-

Calculating Induced Shift (Δδ): For each proton at each molar ratio, calculate the induced shift using the following formula: Δδ = δ_observed - δ_original Where δ_observed is the chemical shift in the presence of Pr(dpm)₃ and δ_original is the chemical shift from the initial spectrum.

-

Data Plotting: Plot the induced shift (Δδ) for each proton as a function of the molar ratio of [Pr(dpm)₃]/[Substrate]. A linear relationship is often observed at low to moderate molar ratios, confirming a 1:1 binding stoichiometry.[3]

Visualizations

Caption: Interaction mechanism of Pr(dpm)₃ with a substrate.

Caption: Step-by-step workflow for Pr(dpm)₃ titration experiment.

References

Application Notes and Protocols for Chemical Vapor Deposition of Thin Films using Pr(thd)₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly known as Pr(thd)₃, as a precursor for the chemical vapor deposition (CVD) of praseodymium oxide (PrOₓ) thin films. Praseodymium oxide films are of significant interest due to their potential applications as high-k dielectric materials in microelectronics and as catalysts.

Precursor Properties

Pr(thd)₃ is a solid organometallic compound valued for its volatility and thermal stability, making it a suitable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). For pulsed injection MOCVD, the precursor is typically dissolved in an organic solvent.

Table 1: Physical and Chemical Properties of Pr(thd)₃

| Property | Value |

| Chemical Formula | C₃₃H₅₇O₆Pr |

| Molar Mass | 692.72 g/mol |

| Appearance | Pale green or yellow-green powder |

| Common Solvents | Toluene, Monoglyme (1,2-dimethoxyethane) |

| Deposition Technique | Pulsed Injection MOCVD, conventional MOCVD |

Chemical Vapor Deposition of Praseodymium Oxide Films

The deposition of praseodymium oxide thin films using Pr(thd)₃ is highly dependent on the process parameters, which dictate the stoichiometry, crystallinity, and morphology of the resulting film. The most common phases obtained are Pr₂O₃ and Pr₆O₁₁.

Experimental Protocols

Protocol 1: Pulsed Injection MOCVD of Pr₂O₃ Thin Films

This protocol outlines the deposition of praseodymium(III) oxide (Pr₂O₃) thin films on Si(100) substrates using pulsed injection MOCVD.

1. Precursor Solution Preparation:

-

Dissolve Pr(thd)₃ in toluene to a concentration of 0.05 M.

-

Stir the solution until the precursor is fully dissolved.

2. Substrate Preparation:

-

Clean Si(100) substrates using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

A thin native oxide layer (approximately 1-2 nm) will typically remain.

3. MOCVD System Setup and Deposition:

-

Place the prepared substrate into the MOCVD reactor.

-

Heat the substrate to the desired deposition temperature (e.g., 750 °C for crystalline Pr₂O₃).[1][2]

-

Set the reactor pressure to 2 Torr.[1]

-

Use high-purity argon (Ar) as the carrier and purge gas. The total gas flow rate is typically maintained around 40 l/h.[1]

-

Configure the liquid injector with the Pr(thd)₃ solution.

-

Set the injector parameters (e.g., injection frequency and duration) to achieve the desired precursor delivery rate.

-

Initiate the deposition process by pulsing the precursor solution into the vaporizer.

-

Continue the deposition for the required duration to achieve the target film thickness.

4. Post-Deposition Processing:

-

After deposition, cool the substrate to room temperature under an inert gas flow.

-

For amorphous films deposited at lower temperatures (e.g., 450-600 °C), an optional ex-situ annealing step can be performed at 750 °C in a vacuum to induce crystallization.[1]

Table 2: MOCVD Parameters for Different Praseodymium Oxide Phases using Pr(thd)₃

| Parameter | Pr₂O₃ | Pr₆O₁₁ | Reference |

| Deposition Temperature | 450-750 °C | 350-700 °C | [1] |

| Oxygen Partial Pressure | Low (using pure Ar carrier gas, ~10⁻⁵ Torr) | High (5-45% O₂ in Ar) | [1][2] |

| Total Pressure | 2 Torr | 5 Torr | [1] |

| Carrier Gas | Ar | Ar + O₂ | [1] |

| Solvent | Toluene | Monoglyme | [1] |

| Resulting Film Phase | Hexagonal Pr₂O₃ (crystalline at ≥650°C) | Cubic Pr₆O₁₁ (crystalline at ≥400°C) | [1] |

Quantitative Data on Film Properties

The properties of the deposited praseodymium oxide films are strongly correlated with the deposition parameters.

Table 3: Influence of Deposition Parameters on PrOₓ Film Properties

| Deposition Temp. (°C) | Oxygen in Carrier Gas (%) | Film Phase | Growth Rate (nm/min) | Dielectric Constant (ε) | Leakage Current Density (A/cm² at 1V) | Reference |

| 750 | 0 (Ar only) | Crystalline Pr₂O₃ | ~7 | 23-25 | 8.8 x 10⁻⁸ (for a 44 nm film) | [3] |

| 650-750 | 0 (Ar only) | Crystalline Pr₂O₃ | 5-10 | Not Reported | Not Reported | [1] |

| 450-600 | 0 (Ar only) | Amorphous Pr₂O₃ | 1-5 | Not Reported | ~2 x 10⁻⁶ (for a ~10 nm film) | [1] |

| 500 | 15 | Crystalline Pr₆O₁₁ | ~12 | Not Reported | Not Reported | [1] |

| 700 | 8 | Crystalline Pr₆O₁₁ | ~15 | Not Reported | Not Reported | [4] |

| 700 | 37 | Crystalline Pr₆O₁₁ | ~30 | Not Reported | Not Reported | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pulsed injection MOCVD of praseodymium oxide thin films.

References

Application Notes and Protocols: Pr(thd)₃ in Organic Synthesis and Reaction Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly abbreviated as Pr(thd)₃, is a coordination complex of the lanthanide metal praseodymium. Its unique paramagnetic properties and Lewis acidity make it a valuable reagent in modern organic chemistry. These application notes provide an overview of the utility of Pr(thd)₃ in two key areas: as a Lewis acid catalyst for carbon-carbon bond-forming reactions and as a nuclear magnetic resonance (NMR) shift reagent for in-situ reaction monitoring. Detailed protocols for representative applications are also presented.

I. Pr(thd)₃ as a Lewis Acid Catalyst in Organic Synthesis

Lanthanide complexes, including Pr(thd)₃, are recognized for their activity as Lewis acid catalysts. Their large ionic radii and ability to accommodate high coordination numbers allow them to effectively activate a variety of organic substrates. While lanthanide triflates are more commonly cited for their high catalytic activity, Pr(thd)₃ offers an alternative with different solubility and steric profiles. It is particularly useful in reactions involving carbonyl compounds due to the oxophilicity of the praseodymium(III) ion.

A. Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity by coordinating to the dienophile, thereby lowering its LUMO energy. While specific data for Pr(thd)₃ catalysis is not abundant in readily available literature, the general principle of lanthanide-catalyzed Diels-Alder reactions can be applied.

General Reaction Scheme:

Key Advantages of Lanthanide Catalysis:

-

Mild reaction conditions.

-

Potential for high stereoselectivity (endo/exo and facial selectivity).

-

Catalyst can often be recovered and reused.

Table 1: Representative Data for Lewis Acid-Catalyzed Diels-Alder Reactions

| Diene | Dienophile | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene | Methyl Acrylate | Sc(OTf)₃ | CH₂Cl₂ | 0 | 2 | 95 | 98:2 | [Fictional Data for Illustration] |

| Isoprene | Maleic Anhydride | Yb(OTf)₃ | Toluene | 25 | 4 | 92 | >99:1 | [Fictional Data for Illustration] |

| Anthracene | N-phenylmaleimide | AlCl₃ | CH₂Cl₂ | 25 | 1 | 95 | exo favored | [1][2] |

Note: Data for Pr(thd)₃ is not specifically available in the initial search results. The table illustrates typical data for related Lewis acid-catalyzed Diels-Alder reactions.

Experimental Protocol: Pr(thd)₃-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (Hypothetical Protocol)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pr(thd)₃ (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) to the flask and stir until the catalyst is dissolved.

-

Reactant Addition: Cool the solution to 0 °C using an ice bath. Add freshly distilled methyl acrylate (1.0 mmol, 1.0 equiv).

-

Diene Addition: Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the endo:exo ratio by ¹H NMR analysis.

Caption: Workflow for a Pr(thd)₃-catalyzed Diels-Alder reaction.

II. Pr(thd)₃ for In-Situ Reaction Monitoring using NMR Spectroscopy